molecular formula C20H15ClN2OS B2562992 N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine CAS No. 1024120-44-2

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

Cat. No.: B2562992
CAS No.: 1024120-44-2
M. Wt: 366.86
InChI Key: JZFHQQNYLCBULK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a naphthyl group, and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction using a naphthyl halide.

    Attachment of the Chloromethoxyphenyl Group: The final step involves the coupling of the chloromethoxyphenyl group to the thiazole ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known by its CAS number 1024120-44-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data.

Before delving into biological activity, it is essential to understand the chemical characteristics of the compound:

PropertyValue
Molecular FormulaC20H15ClN2OS
Molecular Weight366.85 g/mol
Density1.323 g/cm³
Boiling Point479.1 °C
Melting PointNot available
LogP4.6376

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity. For instance:

  • Staphylococcus aureus : MIC values were reported as low as 0.25 μg/mL for some derivatives in related studies .
  • Escherichia coli : Similar derivatives demonstrated effective inhibition with MIC values ranging from 16 μg/mL to 32 μg/mL .

These findings suggest that this compound may possess comparable efficacy against common pathogens.

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various toxicity studies. The compound is classified under GHS as a skin irritant and may cause serious eye irritation upon contact .

Toxicological Data Summary

Toxicity ParameterClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory IrritationSpecific target organ toxicity - single exposure (Category 3)

Case Studies and Research Findings

Case Study: Antimicrobial Evaluation

In a recent study focusing on thiazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial properties. The study utilized a time-kill assay to determine the bactericidal effect over time, revealing that this compound significantly inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with infections .

Research Findings on Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring and substitution patterns on the aromatic moieties have been correlated with enhanced antimicrobial potency . For example:

  • Substituents such as methoxy and chloro groups have been shown to enhance lipophilicity and membrane permeability, contributing to increased antibacterial activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-24-19-9-8-16(21)11-17(19)22-20-23-18(12-25-20)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHQQNYLCBULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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